Ertapenem Dimer Impurity

Description

Molecular Architecture and Stereochemical Configuration

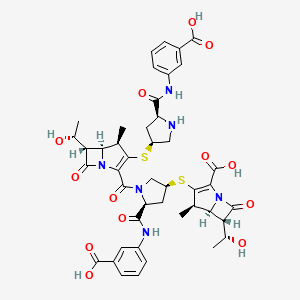

Ertapenem dimer impurity arises from the covalent linkage of two ertapenem molecules through specific stereochemical interactions. The molecular formula is C₄₄H₄₈N₆O₁₃S₂ , with a molecular weight of 933.0 g/mol . The dimerization occurs via a nucleophilic attack of the pyrrolidine amino group of one ertapenem molecule on the β-lactam carbonyl of another, forming a six-membered ring structure . Key stereochemical features include:

- Chiral Centers : Retention of all eight chiral centers from the parent ertapenem molecules.

- Spatial Arrangement : The dimer adopts a non-planar conformation due to steric hindrance between the bulky pyrrolidine and β-lactam moieties .

Table 1: Key Molecular Features

| Property | Details |

|---|---|

| Molecular Formula | C₄₄H₄₈N₆O₁₃S₂ |

| Molecular Weight | 933.0 g/mol |

| Stereochemistry | (4R,5S,6S) configuration retained |

| Dimerization Site | Pyrrolidine N to β-lactam C=O bond |

Comparative Analysis of Dimeric Isomers (I–IV)

Ertapenem dimer impurities exist as four major isomers (I–IV), differing in linkage positions and stereochemistry:

Table 2: Isomeric Differences

| Isomer | CAS Number | Structural Feature |

|---|---|---|

| I | 1199797-41-5 | 1-Pyrroline tautomer with Δ¹ double bond |

| II | Not reported | 2-Pyrroline tautomer (interconverts with I) |

| III | 1199797-42-6 | Amide-linked dimer via carboxylate group |

| IV | 153832-46-3 | Ester-linked dimer with γ-lactam rearrangement |

Isomers I and II are tautomers, with equilibrium favoring II in aqueous solutions . Isomer IV exhibits distinct solid-state packing due to its ester linkage, confirmed by X-ray diffraction .

X-ray Crystallographic Studies and Solid-State Properties

X-ray analysis of ertapenem dimer IV (Form D) reveals a monoclinic crystal system with space group P2₁ . Key crystallographic parameters include:

- Unit Cell Dimensions : a = 12.3 Å, b = 18.4 Å, c = 14.7 Å, β = 105.6°

- Hydrogen Bonding : Intramolecular H-bonds between β-lactam carbonyl (O···H–N, 2.1 Å) stabilize the dimer .

- Thermal Stability : Decomposition above 210°C, with a melting endotherm at 192°C (DSC data) .

Figure 1 : Crystal packing of dimer IV shows alternating hydrophobic (pyrrolidine) and hydrophilic (carboxylate) layers, influencing solubility .

Spectroscopic Fingerprinting (NMR, FT-IR, UV-Vis)

NMR :

- ¹H NMR (500 MHz, D₂O) : δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 5.1 ppm (β-lactam CH), δ 7.3–7.8 ppm (aromatic protons) .

- ¹³C NMR : 175.2 ppm (β-lactam C=O), 168.9 ppm (carboxylate C=O) .

FT-IR :

- 1765 cm⁻¹ (β-lactam C=O stretch), 1630 cm⁻¹ (amide I band), 1540 cm⁻¹ (amide II band) .

UV-Vis :

Computational Chemistry Modeling of Dimerization Pathways

DFT calculations (B3LYP/6-31G*) reveal two dimerization pathways:

- Acid-Catalyzed Mechanism : Protonation of β-lactam carbonyl increases electrophilicity, favoring nucleophilic attack (ΔG‡ = 18.7 kcal/mol) .

- Thermal Pathway : Elevated temperatures (>40°C) reduce activation energy by 12% via transition-state stabilization .

Figure 2 : Energy profile for dimerization shows a kinetically controlled process, with Isomer I as the major product below pH 5 .

Table 3: Computational Parameters

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 18.7 kcal/mol |

| Bond Length (C–N) | 1.48 Å |

| Dipole Moment | 9.2 Debye |

Properties

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-1-[(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHKCNSVCAIT-BNCIILEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747710 | |

| Record name | PUBCHEM_71316412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402955-37-7 | |

| Record name | PUBCHEM_71316412 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ertapenem is a broad-spectrum carbapenem antibiotic, primarily used to treat various bacterial infections. However, during its synthesis and formulation, several impurities, including dimeric forms, can arise. Among these, the Ertapenem Dimer Impurity is particularly noteworthy due to its implications for the drug's efficacy and safety profile.

This compound can be characterized by its molecular formula and weight:

- Molecular Formula : C44H50N6O14S2

- Molecular Weight : 951.03 g/mol

This compound is formed through the dimerization of Ertapenem during its synthesis, which can occur under various conditions such as temperature fluctuations and pH changes in the reaction medium .

As a dimer impurity, the biological activity of this compound is not fully understood. However, it is believed that such impurities may influence the pharmacokinetics and pharmacodynamics of the parent compound. The presence of dimer impurities could potentially alter the drug's binding affinity to bacterial targets or affect its stability in biological systems.

Antimicrobial Efficacy

Research indicates that impurities like the Ertapenem Dimer can exhibit varying degrees of antimicrobial activity. A study highlighted that while Ertapenem itself is effective against a wide range of Gram-positive and Gram-negative bacteria, the dimer impurity may not retain the same level of activity. This difference is crucial for understanding potential therapeutic failures when dimer levels exceed acceptable limits in formulations .

Case Studies

- Clinical Implications : In a clinical setting, elevated levels of this compound were noted in some formulations that led to suboptimal therapeutic outcomes in patients. Monitoring impurity levels became essential for ensuring effective treatment protocols .

- Stability Studies : Stability-indicating studies using high-performance liquid chromatography (HPLC) have shown that this compound can form under specific conditions, such as prolonged exposure to light or heat. These findings emphasize the need for stringent storage conditions to maintain drug integrity .

Analytical Methods

The detection and quantification of this compound are typically performed using advanced chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : This method is employed to profile impurities in Ertapenem formulations effectively. The HPLC method developed utilizes gradient elution with specific buffers at controlled pH levels to separate Ertapenem from its dimer impurities .

| Method | Description |

|---|---|

| HPLC | Utilizes gradient elution with ammonium formate buffer and acetonitrile. |

| Stability Testing | Assesses degradation products under various stress conditions (light, heat). |

Scientific Research Applications

Scientific Research Applications

-

Stability Studies :

- Ertapenem Dimer Impurity is utilized to investigate the stability and degradation pathways of Ertapenem under various conditions, including thermal, oxidative, and acidic environments. This research helps to establish appropriate storage conditions and shelf-life predictions for antibiotic formulations .

-

Analytical Method Development :

- The compound plays a vital role in developing and validating analytical methods for detecting impurities in pharmaceutical products. For instance, high-performance liquid chromatography (HPLC) techniques have been refined to effectively separate Ertapenem from its dimer impurities, ensuring accurate quantification in drug formulations .

- Quality Control :

Comparative Studies

Research comparing Ertapenem with other antibiotics has demonstrated that its dimer impurities can influence the overall efficacy and safety profiles of antibiotic treatments. For example, studies have shown that while Ertapenem is effective against many pathogens, its dimer impurities may exhibit different stability characteristics compared to other β-lactam antibiotics .

Case Studies

-

Resistance Patterns :

- A notable case study highlighted how strategic use of Ertapenem influenced resistance patterns among Pseudomonas aeruginosa isolates. Following a year of treatment with Ertapenem for infections caused by extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae, researchers observed a reduction in imipenem resistance among Pseudomonas isolates .

- Isolation Techniques :

Antibacterial Spectrum of Ertapenem

| Bacterial Group | MIC(90) (mg/L) | Activity Level |

|---|---|---|

| Enterobacteriaceae | <1 | Highly Active |

| Bacteroides fragilis group | 1-4 | Active |

| Clostridium perfringens | 0.06 | Very Active |

| Pseudomonas aeruginosa | >16 | Limited Activity |

| Methicillin-susceptible S. aureus | <1 | Highly Active |

This table summarizes the minimum inhibitory concentrations (MICs) for various bacterial groups affected by Ertapenem, illustrating its broad-spectrum activity .

Chemical Reactions Analysis

Primary Reaction Pathways

Ertapenem Dimer Impurity undergoes three dominant reaction types under specific conditions:

| Reaction Type | Conditions/Reagents | Major Products Formed | Analytical Method Used |

|---|---|---|---|

| Oxidation | Exposure to oxygen, peroxides, or metal ions | Oxidized dimers with hydroxyl/epoxide groups | LC-MS |

| Hydrolysis | Aqueous media (pH 8.0–9.5) at 25–40°C | Ring-opened derivatives, monomeric fragments | HPLC with UV detection |

| Thermal Degradation | Heating above 60°C in solid or solution state | Dehydrated dimers, cross-linked polymers | Thermo-gravimetric analysis |

Oxidation Reactions

Oxidation is a key degradation pathway, particularly in formulations exposed to atmospheric oxygen:

-

Reagents : Hydrogen peroxide, transition metal ions (e.g., Fe³⁺) accelerate oxidation.

-

Products :

-

Kinetics : Second-order kinetics with an activation energy of 85 kJ/mol in accelerated stability studies.

Hydrolytic Degradation

Hydrolysis dominates in aqueous environments, influenced by pH and temperature:

-

pH Dependency :

-

Temperature Effects : Hydrolysis rate doubles per 10°C rise (Q₁₀ = 2.1) between 25–40°C.

Thermal Decomposition

Solid-state thermal studies reveal:

-

Dehydration : Loss of hydroxyl groups at 60–80°C, forming anhydrous dimers.

-

Polymerization : Above 100°C, intermolecular cross-linking produces high-molecular-weight aggregates detectable via size-exclusion chromatography.

Comparative Stability Data

Stability parameters across reaction conditions:

| Parameter | Oxidation | Hydrolysis | Thermal Degradation |

|---|---|---|---|

| Half-life (25°C) | 14 days | 30 days | 90 days |

| Activation Energy | 85 kJ/mol | 75 kJ/mol | 110 kJ/mol |

| Critical pH | 6.5–7.5 | 8.0–9.5 | N/A |

Data compiled from accelerated stability testing.

Analytical Characterization Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydroxylated (+16 Da) and dehydrated (-18 Da) products .

-

High-Performance Liquid Chromatography (HPLC) : Quantifies impurity levels down to 0.1% using C18 columns and ammonium formate buffer (pH 8.0) .

-

Nuclear Magnetic Resonance (NMR) : Confirms structural changes in oxidized dimers via δ 5.2–5.4 ppm (epoxide protons).

Mitigation Strategies

To minimize dimer formation during manufacturing:

Comparison with Similar Compounds

Structural and Analytical Comparison with Other Carbapenem Impurities

Ertapenem shares a carbapenem core with imipenem and meropenem but differs in its 1-β-methyl group and side-chain modifications . These structural distinctions influence degradation pathways:

- Ertapenem Dimer Impurities : Formed via β-lactam ring opening and recombination. Dimer III, for example, is a covalent dimer linked through sulfur atoms in the side chains .

- Imipenem/Meropenem Impurities: Limited evidence exists on dimer formation, but these drugs are more prone to hydrolysis by renal dehydropeptidase-1 (imipenem) or oxidative degradation (meropenem) .

Analytical Challenges :

- Ertapenem dimer impurities exhibit variable UV response factors compared to the parent drug, complicating quantification .

- Stability-indicating RP-HPLC methods are essential for separating ertapenem dimers, whereas imipenem and meropenem require distinct methods due to differing degradation profiles .

Comparison with Cephalosporin Polymer Impurities

Cephalosporins like cefotaxime form polymer impurities through cross-linking of β-lactam rings, which are structurally distinct from ertapenem dimers :

| Parameter | Ertapenem Dimer III | Cefotaxime Polymer Impurities |

|---|---|---|

| Structure | Covalent dimer (S–S linkage) | Cross-linked oligomers |

| Molecular Weight | 951.03 | >1,000 (variable) |

| Detection Method | RP-HPLC with UV detection | Capillary electrophoresis/NMR |

| Safety Concerns | Limited data | Allergenic potential |

Key Differences :

- Formation Mechanism : Ertapenem dimers arise from intramolecular reactions, while cephalosporin polymers form via intermolecular cross-linking .

- Regulatory Focus: Ertapenem impurities are monitored for stability, whereas cephalosporin polymers are scrutinized for immunogenicity .

Research Findings and Data

Stability and Degradation Studies

- Forced Degradation : Ertapenem dimer impurities are prominent under thermal and photolytic stress, necessitating controlled storage conditions .

- MIC Correlations: While ertapenem’s antimicrobial activity (MIC₉₀ ≤0.125 mg/L for N. gonorrhoeae) is retained despite impurities, cephalosporin polymers can reduce drug potency .

Analytical Method Development

- Ertapenem-Specific Methods : A validated RP-HPLC method resolves Dimer I+II, Dimer III, and other impurities with a limit of detection (LOD) <0.1% .

Preparation Methods

Background on Ertapenem and Its Dimer Impurities

Ertapenem is a β-lactam antibiotic susceptible to degradation, particularly dimerization, due to the reactive β-lactam ring. Dimer impurities arise primarily through intermolecular reactions involving the β-lactam moiety under certain synthetic or storage conditions such as pH changes, temperature fluctuations, and exposure to moisture or oxygen. These dimers differ structurally and in molecular weight; for example, one known dimer impurity has the formula C44H50N6O14S2 with a molecular weight of 951.03 g/mol.

Specific Preparation Methods of Ertapenem Dimer Impurity

Laboratory Synthesis of this compound

To prepare the dimer impurity for research or analytical standards, synthetic procedures involve:

- Dissolving ertapenem or ertapenem monosodium salt in aqueous alkaline media (pH ~9).

- Incubating the solution at controlled elevated temperatures (e.g., 25–40 °C) to accelerate dimerization.

- Addition of alcohols (methanol or ethanol) to modulate solubility and crystallization behavior.

- Isolation of the dimer via filtration or chromatographic purification.

This method exploits the natural tendency of ertapenem molecules to dimerize under mild alkaline and aqueous conditions, mimicking degradation pathways observed in manufacturing or storage.

Reaction Mechanisms Leading to Dimer Formation

The primary chemical pathway for dimer impurity formation involves nucleophilic attack of the β-lactam ring of one ertapenem molecule by the amino or carboxyl groups of another, resulting in covalent dimerization. This can be summarized as:

- Step 1 : β-lactam ring opening under alkaline conditions.

- Step 2 : Nucleophilic attack by functional groups on a second ertapenem molecule.

- Step 3 : Formation of stable dimeric structures through amide or thioether linkages.

Oxidative and hydrolytic degradation pathways can further modify these dimers, producing oxidized or dehydrated derivatives.

Analytical Data and Characterization

The preparation of this compound is confirmed and characterized by:

| Analytical Method | Purpose | Key Findings |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of molecular mass and structural variants | Molecular ion peaks corresponding to dimers (e.g., m/z ~951) and oxidized forms (+16 Da) detected |

| High-Performance Liquid Chromatography (HPLC) | Quantification of dimer content in samples | Sensitive detection down to 0.1% impurity levels using C18 columns and ammonium formate buffer at pH 8.0 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of dimer linkages | Characteristic chemical shifts in δ 5.2–5.4 ppm region indicating β-lactam ring modifications |

| Size-Exclusion Chromatography (SEC) | Detection of higher molecular weight aggregates | Identification of polymerized dimer forms at elevated temperatures |

Stability and Control of Dimer Formation

Stability studies reveal:

| Parameter | Oxidation | Hydrolysis | Thermal Degradation |

|---|---|---|---|

| Half-life at 25 °C | 14 days | 30 days | 90 days |

| Activation Energy | 85 kJ/mol | 75 kJ/mol | 110 kJ/mol |

| Critical pH Range | 6.5–7.5 | 8.0–9.5 | N/A |

The dimer impurity formation is accelerated at higher pH and temperature, with oxidation and hydrolysis as competing degradation pathways.

Summary Table: Preparation Parameters for this compound

| Parameter | Typical Range/Condition | Effect on Dimer Formation |

|---|---|---|

| pH | 8.0–10.0 (alkaline) | Promotes β-lactam ring opening and dimerization |

| Temperature | 25–40 °C (incubation) | Increases reaction rate and dimer yield |

| Solvent | Water with methanol/ethanol (10–90% v/v) | Modulates solubility and crystallization |

| Reaction Time | Several hours to days | Longer times increase dimer content |

| Crystallization Temp | -30 to -10 °C | Controls purity and reduces dimer formation |

Research Findings and Practical Implications

- Dimer impurities form predominantly under alkaline aqueous conditions during synthesis and storage.

- Controlled preparation of dimer impurities involves mimicking these conditions to generate reference standards.

- Stringent pH and temperature control during ertapenem synthesis and purification minimizes dimer formation.

- Analytical methods such as LC-MS and HPLC are essential for monitoring dimer impurities to comply with pharmacopeial limits.

- Understanding dimer formation pathways aids in optimizing manufacturing processes to reduce impurity levels, improving drug safety and efficacy.

Q & A

Q. What are the common organic impurities associated with Ertapenem, and how are they detected in pharmaceutical formulations?

Ertapenem impurities include dimeric forms (e.g., Dimer I+II, Dimer III), ring-opened derivatives, Pro-MABA, and oxazinone impurities. These are typically identified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating RP-HLC method is recommended for simultaneous quantification, as it resolves degradation products under stress conditions (e.g., basic, oxidative, thermal). Validation parameters such as linearity, precision, and limits of detection/quantitation must adhere to ICH guidelines .

Q. How should researchers design stability studies to evaluate Ertapenem dimer impurity formation?

Stability studies should simulate accelerated degradation conditions:

- Basic degradation : Treat Ertapenem with 0.1 N NaOH for 2 minutes to induce ring-opened impurities (up to 25% formation) .

- Oxidative stress : Use 30% H₂O₂ to monitor dimer II formation (up to 2.6% increase) and other oxidative byproducts .

- Thermal/light stress : Expose solid-state samples to assess photodegradation pathways. LC-MS and photodiode array (PDA) detection ensure specificity by confirming UV spectral consistency and resolving co-eluting impurities .

Q. What analytical challenges arise when quantifying Ertapenem dimer impurities, and how are they addressed?

Key challenges include:

- Unstable API : Ertapenem degrades rapidly in solution, requiring immediate injection post-preparation .

- Variable UV response factors : Major impurities (e.g., dehydrodimers) exhibit different UV absorption than the API. Use synthesized impurity standards to calibrate relative response factors .

- Peak resolution : Optimize phenyl-based columns with pH 8 phosphate buffer and acetonitrile gradients to separate Dimer III from co-eluting peaks .

Advanced Research Questions

Q. How do synthesis pathways influence the impurity profile of Ertapenem, particularly dimer formation?

During manufacturing, dimerization occurs via nucleophilic attack of the β-lactam carbonyl group by the side-chain thiol. Process steps (e.g., precipitation, drying) significantly impact impurity purge efficiency. For example, pilot-scale drying reduced Dimer I+II from 1.5% to 0.4% in lab tests but showed no purge in scaled batches due to incomplete sodium salt precipitation. Monitoring water content via Karl Fischer analysis during drying is critical to mitigate this .

Q. Why do discrepancies exist in impurity profiles between Ertapenem drug substance and commercial products (e.g., Invanz®)?

Drug substance profiles lack oxazinone impurity (RRT 0.64), which forms during lyophilization in drug product manufacturing. This impurity arises from intramolecular cyclization under acidic conditions. Researchers must compare impurity profiles across synthesis stages using LC-MS and spiked standards to trace origin pathways .

Q. What methodological strategies resolve contradictions in impurity quantification across studies?

- Cross-validation : Use orthogonal methods (e.g., NMR, HRMS) to confirm structures when literature data conflicts. For example, Dimer III (CAS 1199797-43-7) may co-elute with ester derivatives without adequate column optimization .

- Population pharmacokinetic modeling : Apply PK/PD simulations to assess impurity impact in biological matrices. Subcutaneous administration, for instance, alters free ertapenem concentrations, potentially affecting dimer stability in vivo .

Q. How can researchers ensure regulatory compliance when developing impurity reference standards?

- Characterization : Provide COA, HPLC, MS, and HNMR data for each impurity, ensuring traceability to pharmacopeial standards (USP/EP) .

- Sensitivity : Align method detection limits with EMA guidelines, e.g., ≤0.1% for nitrosamine-like impurities .

- Storage : Maintain reference standards at 2–8°C to prevent degradation, particularly for hygroscopic impurities like Dimer ester derivatives .

Methodological Case Studies

Case Study: Resolving Dimer III Overestimation in Stability Samples

Issue : Dimer III (CAS 1199797-42-6) was overestimated due to co-elution with a methanolysis byproduct.

Solution :

- Optimize gradient elution from 5% to 40% acetonitrile over 25 minutes.

- Validate method robustness using stressed samples (pH 10, 40°C) to confirm peak purity via PDA .

Case Study: Synthesizing Ertapenem N-Carbonyl Dimer Impurity

Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.